molecular formula C12H18ClN B2926187 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1394042-86-4

2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B2926187
CAS No.: 1394042-86-4
M. Wt: 211.73
InChI Key: KZLWGKCJODLEKB-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Scientific Research Applications

2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new drugs for various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many quinoline derivatives are used in medicinal chemistry and their mechanisms of action often involve interactions with biological targets such as enzymes or receptors .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promise in areas such as medicinal chemistry, further studies could be conducted to optimize its properties and evaluate its efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. The reaction conditions often include:

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvents: Polar solvents like ethanol or methanol.

    Temperature: Typically carried out at elevated temperatures ranging from 60°C to 100°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroquinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinolines and quinolines, which can have different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Propan-2-yl)-quinoline: Lacks the tetrahydro structure, leading to different chemical and biological properties.

    1,2,3,4-Tetrahydroquinoline: Similar structure but without the propan-2-yl group, affecting its reactivity and applications.

    Quinoline: Fully aromatic compound with distinct properties compared to tetrahydroquinolines.

Uniqueness

2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific structure, which combines the tetrahydroquinoline ring with a propan-2-yl group. This combination imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-propan-2-yl-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9(2)11-8-7-10-5-3-4-6-12(10)13-11;/h3-6,9,11,13H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLWGKCJODLEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2=CC=CC=C2N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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